molecular formula C9H11BrN2S B4964612 4,6-dimethyl-1,3-benzothiazol-2-amine hydrobromide

4,6-dimethyl-1,3-benzothiazol-2-amine hydrobromide

Cat. No. B4964612
M. Wt: 259.17 g/mol
InChI Key: XRKZJCNMMIERON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-dimethyl-1,3-benzothiazol-2-amine hydrobromide (DMBTH) is a chemical compound that has been widely used in scientific research for its unique properties. It is a hydrobromide salt of 4,6-dimethyl-2-aminothiazole, which is a heterocyclic compound containing both nitrogen and sulfur atoms in its ring structure. DMBTH has been found to have various applications in biochemical and physiological studies, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-1,3-benzothiazol-2-amine hydrobromide is based on its ability to interact with certain enzymes and proteins. It has been found to act as a competitive inhibitor for certain enzymes such as xanthine oxidase and monoamine oxidase. This compound has also been found to interact with proteins involved in oxidative stress pathways, leading to its antioxidant activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals. This compound has also been found to have anti-inflammatory properties and to inhibit the activity of certain enzymes involved in inflammation. In addition, this compound has been found to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4,6-dimethyl-1,3-benzothiazol-2-amine hydrobromide in lab experiments is its high purity and stability. This compound is also readily available and relatively inexpensive compared to other compounds used in biochemical research. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful dosing and handling are necessary to ensure the safety of researchers working with this compound.

Future Directions

There are several future directions for research involving 4,6-dimethyl-1,3-benzothiazol-2-amine hydrobromide. One area of interest is the development of this compound-based fluorescent probes for imaging cellular processes. Another area of interest is the use of this compound as a potential therapeutic agent for various diseases, particularly those related to oxidative stress and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in biochemical research.

Synthesis Methods

The synthesis of 4,6-dimethyl-1,3-benzothiazol-2-amine hydrobromide involves the reaction of 2-amino-4,6-dimethylthiazole with hydrobromic acid. The reaction is carried out under controlled conditions of temperature and pressure, and the resulting product is purified by recrystallization. The yield of the synthesis is typically high, and the purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

4,6-dimethyl-1,3-benzothiazol-2-amine hydrobromide has been used in various scientific research applications, particularly in the field of biochemistry. It has been found to be a useful tool for studying the mechanisms of enzyme-catalyzed reactions, as it can act as a substrate or inhibitor for certain enzymes. It has also been used in the synthesis of fluorescent probes for imaging cellular processes. This compound has been found to be a potent antioxidant and has been used in studies related to oxidative stress and aging.

properties

IUPAC Name

4,6-dimethyl-1,3-benzothiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S.BrH/c1-5-3-6(2)8-7(4-5)12-9(10)11-8;/h3-4H,1-2H3,(H2,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKZJCNMMIERON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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